molecular formula C14H16N4O4 B14188924 1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 922179-39-3

1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B14188924
CAS No.: 922179-39-3
M. Wt: 304.30 g/mol
InChI Key: PSPMMKHUMQNGML-UHFFFAOYSA-N
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Description

1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the triazolidine family, which is characterized by a five-membered ring containing three nitrogen atoms. The presence of the dimethylamino group attached to the phenyl ring adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an ethanol medium with a base such as potassium hydroxide to facilitate the condensation reaction . The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted triazolidine derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The presence of the dimethylamino group enhances its ability to interact with biological molecules, making it a potent compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical properties.

    Triazolidine derivatives: Compounds with similar triazolidine ring structures.

Uniqueness

1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is unique due to the combination of the triazolidine ring and the dimethylamino phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

922179-39-3

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

1,2-diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C14H16N4O4/c1-9(19)17-13(21)16(14(22)18(17)10(2)20)12-7-5-11(6-8-12)15(3)4/h5-8H,1-4H3

InChI Key

PSPMMKHUMQNGML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)N1C(=O)C)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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